molecular formula C10H8ClFO2 B2690054 (1R,2R)-2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2059917-77-8

(1R,2R)-2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2690054
CAS RN: 2059917-77-8
M. Wt: 214.62
InChI Key: NVHNBFOVILMVRL-PHDIDXHHSA-N
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Description

“(1R,2R)-2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2059917-77-8. It has a molecular weight of 214.62 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Structural Analysis and Conformation

Research on cyclopropane derivatives, including those similar to (1R,2R)-2-(2-Chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid, focuses on understanding their conformational properties. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using single crystal X-ray diffraction methods, revealing insights into the orientation of the carboxylic group relative to the cyclopropane ring and the dihedral angles between phenyl rings and the cyclopropane ring, which are crucial for understanding the chemical behavior of these compounds (Ries & Bernal, 1985).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclopropane derivatives are of significant interest due to their potential applications in creating new materials and chemicals. A study on the laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates introduced different substituents to produce new series of low melting esters with large nematic ranges, highlighting the versatility of cyclopropane derivatives in material science (Gray & Kelly, 1981).

Pharmacological Applications

While direct applications of this compound in pharmacology were not detailed in the searched papers, research on closely related compounds, such as CHF5074, a γ‐secretase modulator, shows the potential for cyclopropane derivatives to impact treatments for conditions like Alzheimer's disease by attenuating brain β‐amyloid pathology (Imbimbo et al., 2009).

Green Chemistry and Environmental Applications

The development of a practical enzymatic process for preparing chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a precursor for the synthesis of related cyclopropane derivatives, demonstrates the importance of green chemistry in reducing environmental impact. This process showcases the efficiency and environmental benefits of biocatalysis in the synthesis of complex molecules (Guo et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNBFOVILMVRL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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